Piperidin-3-ylmethanesulfonamide hydrochloride
Overview
Description
Piperidin-3-ylmethanesulfonamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are widely used in medicinal chemistry due to their biological activity and pharmacological properties .
Scientific Research Applications
Piperidin-3-ylmethanesulfonamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes
Safety and Hazards
The safety information for “Piperidin-3-ylmethanesulfonamide hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Piperidine derivatives, such as “Piperidin-3-ylmethanesulfonamide hydrochloride”, have a wide variety of biological activities and are vital in the production of drugs . They are used in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidin-3-ylmethanesulfonamide hydrochloride is a derivative of piperidine . Piperidine and its derivatives are known to have a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with various targets depending on their specific structure and functional groups .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways depending on their specific structure and functional groups .
Result of Action
Piperidine derivatives are known to have a wide range of effects depending on their specific structure and functional groups .
Biochemical Analysis
Biochemical Properties
Piperidin-3-ylmethanesulfonamide hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as proteases and kinases, which are crucial for various cellular functions. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to inhibition or modulation of their activity . This compound’s ability to inhibit enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular processes highlight the compound’s potential in research and therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of target enzymes, such as kinases and proteases, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to downstream effects on cellular signaling and metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular signaling and metabolism . These temporal effects are essential considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of target enzymes and pronounced changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve a measurable impact on enzyme activity and cellular signaling . At very high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . By modulating these enzymes, this compound can alter the flow of metabolites through these pathways, leading to changes in cellular energy production and biosynthesis . Understanding these metabolic interactions is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to particular cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The transport and distribution of this compound are critical factors that determine its bioavailability and efficacy in cellular assays.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it inhibits cytoplasmic enzymes and affects cellular signaling pathways . The precise subcellular localization of this compound is a key determinant of its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-3-ylmethanesulfonamide hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Piperidin-3-ylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Comparison with Similar Compounds
Piperidin-3-ylmethanesulfonamide hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, used widely in organic synthesis.
Piperidin-4-ylmethanesulfonamide: A similar compound with a different substitution pattern.
N-methylpiperidine: Another derivative with distinct chemical properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
piperidin-3-ylmethanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2,(H2,7,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAVMSZBODUYNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269151-76-9 | |
Record name | 3-Piperidinemethanesulfonamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269151-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.